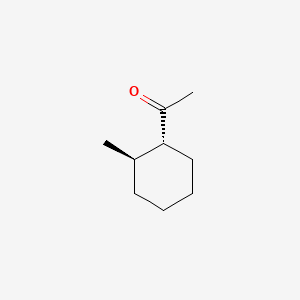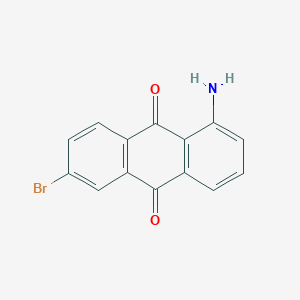
1-Amino-6-bromoanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-6-bromoanthracene-9,10-dione is a brominated anthracene derivative with the molecular formula C14H8BrNO2 and a molecular weight of 302.12 g/mol. This compound is characterized by the presence of an amino group (-NH2) at the 1-position, a bromo group (-Br) at the 6-position, and two carbonyl groups (C=O) at the 9,10-positions of the anthracene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-6-bromoanthracene-9,10-dione can be synthesized through various synthetic routes, including:
Bromination of Anthracene-9,10-dione: This involves the bromination of anthracene-9,10-dione using bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or aluminum chloride (AlCl3).
Amination of 6-Bromoanthracene-9,10-dione: This method involves the amination of 6-bromoanthracene-9,10-dione using ammonia (NH3) or an amine source under specific reaction conditions, such as elevated temperature and pressure.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale bromination and amination processes, ensuring high purity and yield. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-6-bromoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as anthracene derivatives.
Substitution: Substitution reactions can occur at the amino and bromo positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Anthraquinone derivatives.
Reduction Products: Reduced anthracene derivatives.
Substitution Products: Substituted derivatives at the amino and bromo positions.
Scientific Research Applications
1-Amino-6-bromoanthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 1-Amino-6-bromoanthracene-9,10-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system under study.
Comparison with Similar Compounds
1-Amino-6-bromoanthracene-9,10-dione is compared with other similar compounds, such as:
Anthracene-9,10-dione: Lacks the amino and bromo substituents.
6-Bromoanthracene-9,10-dione: Lacks the amino substituent.
1-Aminoanthracene-9,10-dione: Lacks the bromo substituent.
The presence of both the amino and bromo groups in this compound makes it unique and contributes to its distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new therapeutic agents.
Properties
CAS No. |
6336-99-8 |
|---|---|
Molecular Formula |
C14H8BrNO2 |
Molecular Weight |
302.12 g/mol |
IUPAC Name |
1-amino-6-bromoanthracene-9,10-dione |
InChI |
InChI=1S/C14H8BrNO2/c15-7-4-5-8-10(6-7)13(17)9-2-1-3-11(16)12(9)14(8)18/h1-6H,16H2 |
InChI Key |
JQGGHMGMHYJXDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


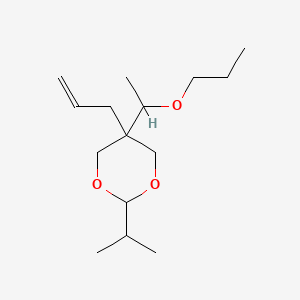


![Benzo[b]thiophen-3(2H)-one, 2-[[4-(dimethylamino)phenyl]imino]-](/img/structure/B15346157.png)
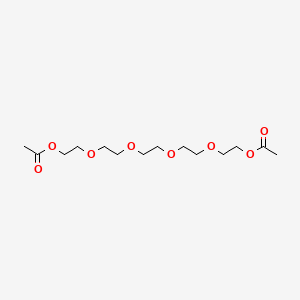

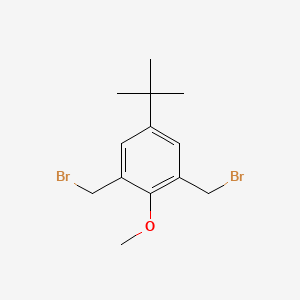
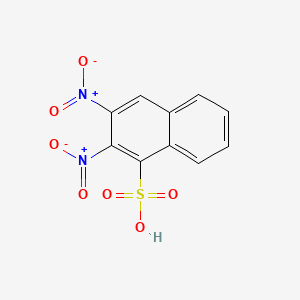
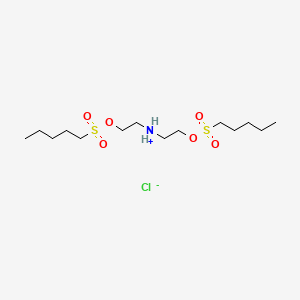
![[3-(7-Ethyl-6-methyl-6-azoniabicyclo[3.2.1]octan-1-yl)phenyl] acetate;bromide](/img/structure/B15346214.png)
![Benzo[b]thiophen-3(2H)-one, 4,7-dimethyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)-](/img/structure/B15346218.png)


